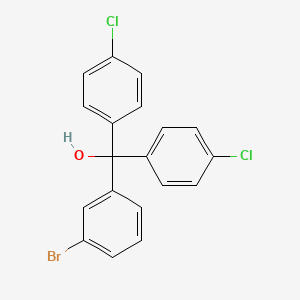
3-Bromo-4',4''-dichlorotrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4’,4’'-dichlorotrityl alcohol is a chemical compound with the molecular formula C19H12BrCl2O. It is characterized by the presence of bromine and chlorine atoms attached to a trityl alcohol structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’,4’‘-dichlorotrityl alcohol typically involves the reaction of 3-bromo-4’,4’'-dichlorobenzophenone with a reducing agent. One common method is the reduction of the ketone group to an alcohol using sodium borohydride (NaBH4) in a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4’,4’'-dichlorotrityl alcohol may involve larger-scale reactions using similar reducing agents but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4’,4’'-dichlorotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to a hydrocarbon using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 3-Bromo-4’,4’'-dichlorobenzophenone.
Reduction: 3-Bromo-4’,4’'-dichlorotoluene.
Substitution: 3-Iodo-4’,4’'-dichlorotrityl alcohol.
Applications De Recherche Scientifique
3-Bromo-4’,4’'-dichlorotrityl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4’,4’'-dichlorotrityl alcohol involves its interaction with various molecular targets. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of hydrogen atoms from the reducing agent. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with fewer chlorine atoms.
4’,4’'-Dichlorotrityl alcohol: Lacks the bromine atom.
3-Bromo-4’,4’'-dichlorobenzophenone: Ketone analog of the alcohol.
Uniqueness
3-Bromo-4’,4’'-dichlorotrityl alcohol is unique due to the combination of bromine and chlorine atoms attached to the trityl alcohol structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C19H13BrCl2O |
|---|---|
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
(3-bromophenyl)-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-3-1-2-15(12-16)19(23,13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,23H |
Clé InChI |
DGDLIUPMEBOQGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
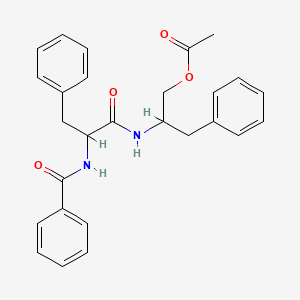
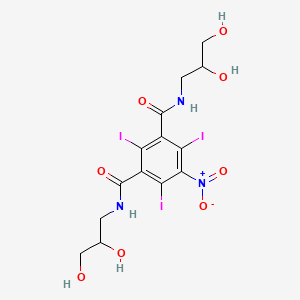
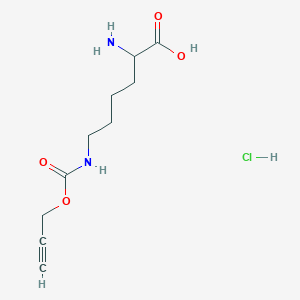
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
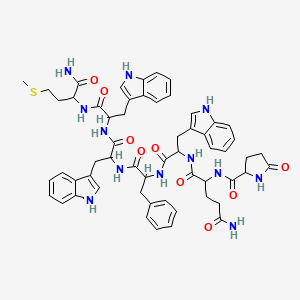
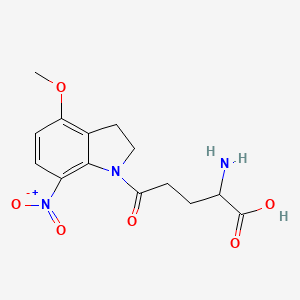
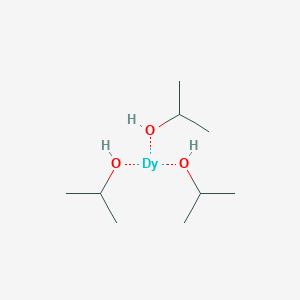
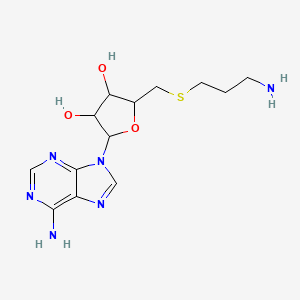
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
